(Hex-5-yn-1-yl)benzene

Catalog No.
S12526353
CAS No.
M.F
C12H14
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hex-5-yn-1-yl)benzene

Product Name

(Hex-5-yn-1-yl)benzene

IUPAC Name

hex-5-ynylbenzene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4,6,9H2

InChI Key

OUKGMSINNZGXLT-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCC1=CC=CC=C1

(Hex-5-yn-1-yl)benzene, with the chemical formula C₁₂H₁₄, is an organic compound characterized by a benzene ring substituted with a hex-5-yne chain. This compound features a terminal alkyne functional group, which contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science. The presence of the alkyne group allows for unique chemical transformations, making it a versatile building block in synthetic chemistry.

Due to its alkyne functionality:

  • Hydrohalogenation: The addition of hydrogen halides can yield haloalkenes or haloalkanes.
  • Hydrogenation: Under catalytic conditions, the alkyne can be hydrogenated to form alkenes or alkanes.
  • Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules .

Several methods exist for synthesizing (Hex-5-yn-1-yl)benzene:

  • Sonogashira Coupling: This method involves coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base.
  • Alkyne Hydroboration: The hydroboration of 1-bromohexane followed by oxidation can yield (Hex-5-yn-1-yl)benzene.
  • Alkylation Reactions: Starting from phenylacetylene, alkylation with suitable alkyl halides can produce (Hex-5-yn-1-yl)benzene .

(Hex-5-yn-1-yl)benzene has several applications:

  • Building Block in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure makes it useful in developing new materials with specific properties.
  • Pharmaceuticals: Potential applications in drug discovery, particularly in synthesizing compounds with biological activity.

Several compounds share structural similarities with (Hex-5-yn-1-yl)benzene. Here are some notable examples:

Compound NameChemical FormulaKey Features
Hexa-1-yneC₆H₁₀A simple linear alkyne without aromaticity.
(Hex-4-en-1-yloxy)benzeneC₁₃H₁₈OContains an ether functional group; more polar.
3-HexyneC₆H₁₀A branched alkyne; different reactivity profile.
(Hexanoyl)benzeneC₁₃H₁₈OContains a carbonyl group; different applications.

The uniqueness of (Hex-5-yn-1-yln)benzene lies in its combination of aromatic and alkyne features, providing distinct reactivity that is not fully replicated by these similar compounds. Its utility in synthetic chemistry and potential biological activity set it apart from others in its class .

XLogP3

4.4

Exact Mass

158.109550447 g/mol

Monoisotopic Mass

158.109550447 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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